
(11R)-11-hydroxylauric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11R)-11-hydroxylauric acid is an 11-hydroxylauric acid that has R configuration. It is a conjugate acid of a (R)-11-hydroxylaurate(1-).
Aplicaciones Científicas De Investigación
1. Role in Cytochrome P450 4A11 Inhibition and Metabolism
(11R)-11-hydroxylauric acid plays a significant role in the inhibition and metabolism of Cytochrome P450 4A11 (CYP4A11). A study characterized lauric acid metabolites, including 11-hydroxylauric acid, to facilitate the establishment of CYP4A11 inhibition assays. It found that the production of 11-hydroxylauric acid is mediated by several CYP enzymes, including CYP2E1, CYP2C9, CYP2B6, CYP1A2, CYP3A4, and CYP4A11 itself. The study provides insights into the selective inhibition of CYP4A11 and the development of inhibitors for this enzyme (Choi et al., 2018).
2. Synthesis of Defensive Compounds in Insects
(11R)-11-hydroxylauric acid is involved in the synthesis of insect defensive compounds. A study detailed the synthesis of mayolene-16 and mayolene-18, larval defensive lipids from the European cabbage butterfly, from (11R)-11-hydroxylauric acid. These compounds play a crucial role in the defense mechanisms of insects (Weibel et al., 2002).
3. Development of Hyperdispersants for Pigments
(11R)-11-hydroxylauric acid serves as a raw material in the synthesis of hyperdispersants for pigments. A study on the synthesis and properties of N-(polyhydroxylauric acid ester)-carbonyl-3-dimethylaminopropamine, a hyperdispersant, highlighted the structural features and performance of the compound. The use of 12-hydroxylauric acid in this context showcases its potential in the development of industrial applications (Zhou Duan-wen, 2005).
4. Role in Skin Biochemistry and Disease Etiology
The biochemical and molecular properties of hydroxyjasmonate sulfotransferase from Arabidopsis thaliana, which exhibits specificity for 11- and 12-hydroxyjasmonate, provide insights into skin biochemistry and the potential etiology of ichthyosiform diseases in humans. This study links the biochemistry of (11R)-11-hydroxylauric acid derivatives to genetic evidence, suggesting its importance in skin differentiation and barrier formation (Gidda et al., 2003).
5. Lipoxygenase Enzyme Activity and Invertebrate Biology
(11R)-11-hydroxylauric acid is a substrate for lipoxygenase enzymes, which are important in cell signaling and membrane remodeling. The identification and characterization of an 11R-lipoxygenase from marine invertebrates highlight the enzyme's role in oxygenating fatty acids and its requirement for calcium ions and membrane interaction, suggesting a model for further analysis of lipoxygenase activation (Mortimer et al., 2006).
Propiedades
Fórmula molecular |
C12H24O3 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(11R)-11-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1 |
Clave InChI |
KQGAHNAFXMVSGY-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](CCCCCCCCCC(=O)O)O |
SMILES |
CC(CCCCCCCCCC(=O)O)O |
SMILES canónico |
CC(CCCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



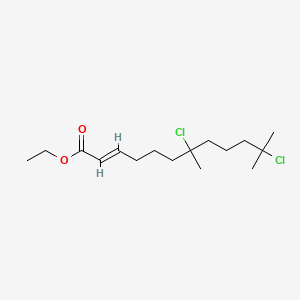
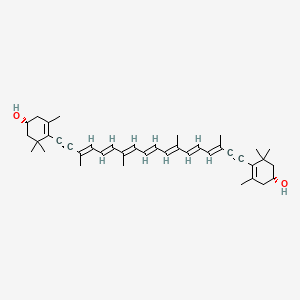


![(3E)-3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide](/img/structure/B1238301.png)
![2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B1238302.png)
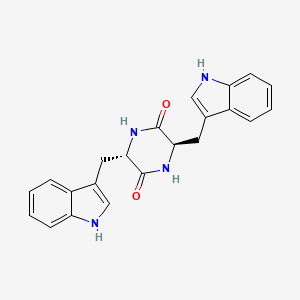
![2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid](/img/structure/B1238305.png)
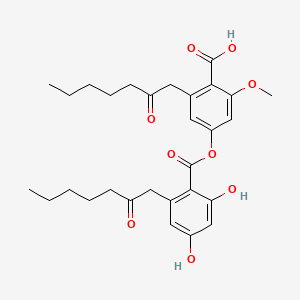
![(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1238307.png)
![(5R)-6-[6-[(1E,3S,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1238308.png)

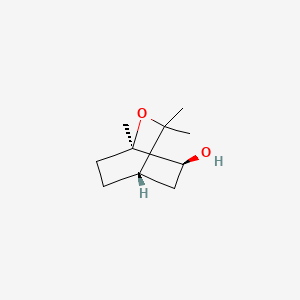
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B1238312.png)